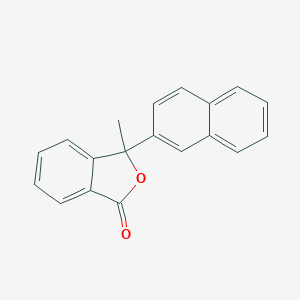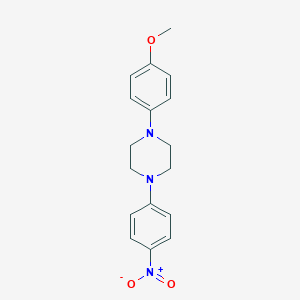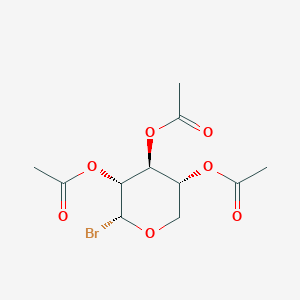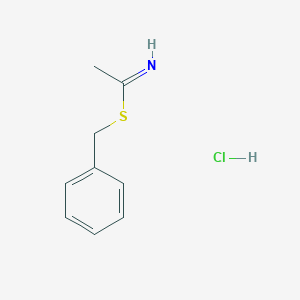
5-Chlorouridine
Vue d'ensemble
Description
5-Chlorouridine (5-ClU) is a nucleoside analogue that has been used in biomedical research since the late 1960s. It is a synthetic analogue of uridine, a naturally occurring nucleoside found in all living organisms. This compound has been used as a tool to study gene expression, nucleic acid metabolism and drug metabolism. It has also been used in the synthesis of a variety of compounds, including antiviral agents and anticancer drugs. In addition, this compound has been used in the development of diagnostic tests for certain diseases.
Applications De Recherche Scientifique
Synthesis of Derivatives and New Routes : It is utilized for synthesizing 2′-,3′-O-thiocarbonyl derivatives of 6-azauridine and a new route to 2′,3′-Didehydro-2′-,3′-dideoxy-5-chlorouridine (Rosowsky & Pai, 1991).
Chemical Synthesis of Octadeoxyribonucleotides : It is used for the chemical synthesis of octadeoxyribonucleotides with sequence-specific 3'-deoxy-3'-chlorouridine residues and 2'-5' internucleotide linkages (Smrt, Hoffmann, Cech, & Rosenthal, 1986).
Study of Free Radical Formation : 5-Chlorouridine aids in studying free radical formation in single crystals of 5-chlorouracil and its riboside derivative (Oloff & Hüttermann, 1977).
Investigation of Hydrogen Atom Interaction : It is applied to study the interaction between hydrogen atoms and the uracidine ring (Reiss & Gordy, 1971).
Synthesis of 5'-Halogeno Nucleosides : It is used in the synthesis of 5'-halogeno nucleosides, such as 5'-deoxyuridine and 5'-deoxy-5-fluorouridine (Hřebabecký & Beránek, 1978).
Virus Propagation Inhibition and Radiophosphate Uptake : this compound inhibits the propagation of Theilers GD VII virus and the uptake of P3204 by the ribonucleic acid fraction of mouse brain (Rafelson, Pearson, & Winzler, 1951).
Substrate for Polynucleotide Phosphorylase : this compound-5′ pyrophosphate serves as a substrate for polynucleotide phosphorylase, which polymerizes it and its derivatives (Michelson, Dondon, & Grunberg‐Manago, 1962).
Study of Molecular Interaction and Structure : Its crystallization from water suggests it as a plausible molecular complex for polynucleotides, aiding in understanding base pairing (Coulter & Hawkinson, 1969).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Chlorouridine is an analogue of uridine, where the hydrogen in position 5 of the heterocyclic nucleobase is replaced by a chlorine atom . It is primarily targeted towards uridine phosphorylase , an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleic acid synthesis in cells .
Mode of Action
It is known that this compound can interfere with many cell regulation processes in vivo . This interference is likely due to its structural similarity to uridine, allowing it to interact with the same targets and pathways.
Result of Action
Due to its structural similarity to uridine, it is very likely that lipophilic analogues could interfere with many cell regulation processes in vivo . This interference could potentially lead to various cellular effects, depending on the specific processes disrupted.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by temperature . . These factors can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
5-Chlorouridine is readily incorporated following phosphorylation, into newly synthesized DNA in place of thymidine . It is used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors .
Cellular Effects
This compound has been identified as a general activity-based probe for human DUS enzymes . It has been used to map D modifications using mechanism-based RNA-protein crosslinking and through chemical transformation and mutational profiling to reveal the landscape of D modification sites on human tRNAs .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into newly synthesized DNA in place of thymidine following phosphorylation . This allows it to be used as a probe for studying the effects of hypochlorous acid damage to DNA and DNA precursors .
Temporal Effects in Laboratory Settings
This compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .
Metabolic Pathways
This compound is involved in the nucleotide metabolism pathway, specifically in the synthesis of DNA. It is incorporated into newly synthesized DNA in place of thymidine following phosphorylation .
Propriétés
IUPAC Name |
5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCUBKKZHSYQTJ-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2880-89-9 | |
| Record name | 5-Chlorouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)




